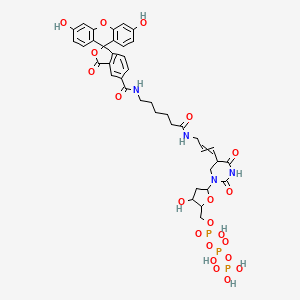

Fluorescein-12-dutp

描述

荧光素-12-dUTP 是一种荧光标记的核苷酸类似物,广泛应用于分子生物学和生物化学领域。它是脱氧尿苷三磷酸 (dUTP) 的衍生物,其中尿嘧啶碱基被荧光素部分修饰。 该化合物主要用于标记 DNA,应用于各种应用,如聚合酶链反应 (PCR)、切口平移和随机引物标记 .

作用机制

荧光素-12-dUTP 通过在酶促反应期间掺入 DNA 而发挥作用。荧光素部分充当荧光标记,使标记的 DNA 在荧光显微镜下可视化。 掺入是由 DNA 聚合酶促进的,DNA 聚合酶识别荧光素-12-dUTP 作为底物,并将其掺入正在生长的 DNA 链中 .

生化分析

Biochemical Properties

Fluorescein-12-dUTP plays a crucial role in biochemical reactions by serving as a substrate for several DNA polymerases, including Taq DNA polymerase, phi29 DNA polymerase, and DNA polymerase I (both holoenzyme and Klenow fragment). It is also a substrate for terminal transferase and reverse transcriptases from avian myeloblastosis virus (AMV) and Moloney murine leukemia virus (M-MuLV) . The compound is incorporated into DNA during synthesis, replacing dTTP, and the resulting fluorescently labeled DNA can be used for various hybridization techniques .

Cellular Effects

This compound influences cellular processes by enabling the visualization of DNA within cells. This compound is used to label DNA during replication or repair, allowing researchers to study cell cycle dynamics, DNA damage, and repair mechanisms. The incorporation of this compound into DNA does not significantly alter the normal cellular processes, making it a valuable tool for studying gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by being incorporated into DNA in place of dTTP during DNA synthesis. This incorporation is facilitated by various DNA polymerases and reverse transcriptases. The fluorescent tag on this compound allows for the detection and visualization of the labeled DNA, enabling researchers to track DNA synthesis and localization within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors. The compound is generally stable when stored at -20°C and protected from light. Short-term exposure to ambient temperature is possible, but prolonged exposure can lead to degradation and reduced labeling efficiency . Over time, the fluorescent signal from this compound-labeled DNA may diminish, necessitating careful handling and storage to maintain its effectiveness .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At optimal concentrations, the compound effectively labels DNA without causing significant toxicity. At high doses, there may be adverse effects, including potential interference with normal DNA synthesis and cellular functions . It is essential to optimize the concentration of this compound for each specific application to achieve the desired labeling efficiency without inducing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA synthesis and repair. It interacts with enzymes such as DNA polymerases and reverse transcriptases, which incorporate the compound into DNA. The fluorescent tag on this compound does not significantly alter the metabolic flux or levels of metabolites, making it a suitable tool for studying DNA-related processes .

Transport and Distribution

Within cells, this compound is transported and distributed similarly to its natural counterpart, dTTP. It is incorporated into DNA during synthesis and can be detected in various cellular compartments where DNA replication or repair occurs. The compound’s fluorescent tag allows for the visualization of its distribution within cells and tissues .

Subcellular Localization

This compound is localized to the nucleus, where DNA synthesis and repair take place. The compound is incorporated into newly synthesized DNA, allowing researchers to visualize and track DNA within the nucleus. The fluorescent tag on this compound does not interfere with its incorporation into DNA, ensuring accurate labeling and detection .

准备方法

合成路线和反应条件

荧光素-12-dUTP 是通过将荧光素与 dUTP 的氨基烯丙基偶联合成的。合成涉及多个步骤,包括官能团保护、偶联反应和脱保护步骤。 反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保高产率和纯度 .

工业生产方法

在工业环境中,荧光素-12-dUTP 的生产遵循类似的合成路线,但规模更大。 该工艺涉及自动化合成机、高效液相色谱 (HPLC) 用于纯化,以及严格的质量控制措施,以确保产品的稳定性和可靠性 .

化学反应分析

反应类型

荧光素-12-dUTP 会发生几种类型的化学反应,包括:

取代反应: 荧光素部分可以被其他官能团取代,从而改变其性质。

常用试剂和条件

涉及荧光素-12-dUTP 的反应中使用的常用试剂包括:

DNA 聚合酶: Taq DNA 聚合酶、Klenow 片段和 DNA 聚合酶 I。

缓冲液: Tris-HCl、EDTA、NaCl 和 DTT。

溶剂: 水溶液和用于合成的有机溶剂

主要形成的产物

科学研究应用

荧光素-12-dUTP 在科学研究中具有广泛的应用,包括:

化学: 用于合成荧光标记的核苷酸,用于研究 DNA 相互作用和动力学。

生物学: 用于原位杂交 (FISH) 中,用于检测细胞和组织中的特定 DNA 序列。

医学: 用于诊断检测中,用于检测基因突变和监测基因表达。

相似化合物的比较

类似化合物

荧光素-5-dUTP: 另一种具有类似应用但结构特性不同的荧光素标记的核苷酸。

生物素-11-dUTP: 一种用于 DNA 非荧光标记的生物素标记的核苷酸。

四甲基罗丹明-5-dUTP: 一种用于红色荧光标记的罗丹明标记的核苷酸 .

独特性

荧光素-12-dUTP 的特点是荧光强度高、稳定性好,并且与各种 DNA 聚合酶兼容。 其优化的连接体确保有效地掺入 DNA,使其成为许多分子生物学应用的首选 .

属性

IUPAC Name |

[[5-[5-[3-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoylamino]prop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H43N4O21P3/c44-23-8-11-27-30(16-23)60-31-17-24(45)9-12-28(31)39(27)26-10-7-21(15-25(26)37(50)62-39)35(48)41-13-3-1-2-6-33(47)40-14-4-5-22-19-43(38(51)42-36(22)49)34-18-29(46)32(61-34)20-59-66(55,56)64-67(57,58)63-65(52,53)54/h4-5,7-12,15-17,22,29,32,34,44-46H,1-3,6,13-14,18-20H2,(H,40,47)(H,41,48)(H,55,56)(H,57,58)(H,42,49,51)(H2,52,53,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGRZULTMFHDJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2CC(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H43N4O21P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

996.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

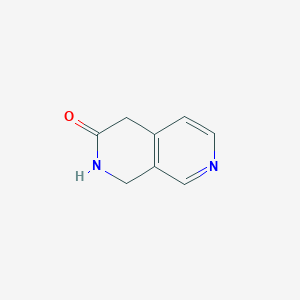

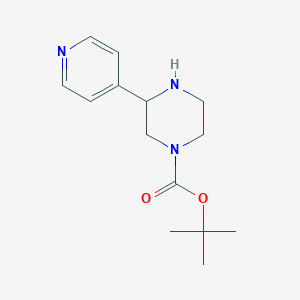

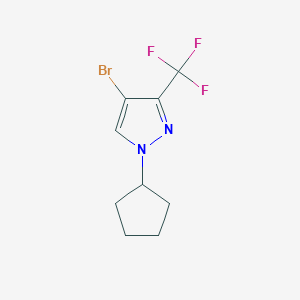

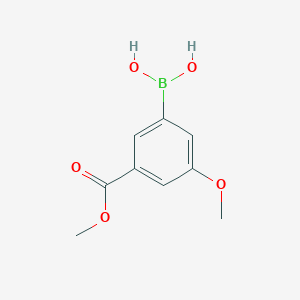

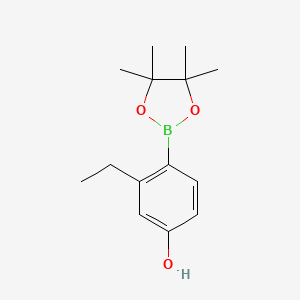

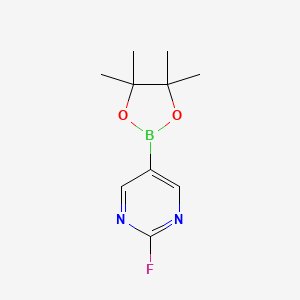

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine](/img/structure/B1447457.png)

![2-(Cbz-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1447459.png)

![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde](/img/structure/B1447461.png)

![(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine](/img/structure/B1447465.png)

![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1447478.png)